4-Bromo-2-sulfamoylbenzoic acid
Description
Properties
IUPAC Name |
4-bromo-2-sulfamoylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-4-1-2-5(7(10)11)6(3-4)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDFFSWXVLLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-sulfamoylbenzoic acid typically involves the bromination of 2-sulfamoylbenzoic acid. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of 4-Bromo-2-sulfamoylbenzoic acid may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfamoyl group can participate in oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Compounds with oxidized sulfamoyl groups.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Organic Synthesis
4-Bromo-2-sulfamoylbenzoic acid serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. It can undergo various reactions, including:
- Substitution Reactions : The bromine atom can be substituted by nucleophiles like amines or thiols.
- Coupling Reactions : It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Research has indicated potential biological activities for 4-Bromo-2-sulfamoylbenzoic acid:
- Antimicrobial Properties : Studies suggest it may exhibit antimicrobial activity against certain pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially through mechanisms involving NF-κB signaling pathways .
Medicinal Chemistry
This compound is explored as a precursor for synthesizing pharmaceutical agents, particularly those targeting specific enzymes or receptors. Notable applications include:
- SGLT2 Inhibitors : It plays a crucial role in developing therapies for diabetes management by serving as a precursor in the synthesis of SGLT2 inhibitors .
- Anticonvulsant Activity : Alkyl esters derived from this compound have shown promise in treating epilepsy due to their anticonvulsant properties .
Case Studies
Several case studies illustrate the diverse applications of 4-Bromo-2-sulfamoylbenzoic acid:
- Anticonvulsant Activity : Research demonstrated that certain derivatives exhibited significant anticonvulsant effects, suggesting potential therapeutic use in epilepsy .
- Immunomodulatory Effects : In vitro studies revealed that specific analogs could enhance cytokine release from human monocytic cells, indicating their potential as immunotherapeutics .
- Enzyme Inhibition : The compound has been studied as an inhibitor for d-amino acid oxidase, impacting neurotransmitter metabolism and offering insights into neurodevelopmental disorders .
Mechanism of Action
The mechanism of action of 4-Bromo-2-sulfamoylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfamoyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Bromo-4-sulfamoylbenzoic acid: Similar structure but with different substitution pattern.
4-Bromo-2,5-difluorobenzoic acid: Contains additional fluorine atoms, leading to different chemical properties.
Uniqueness: 4-Bromo-2-sulfamoylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Biological Activity
4-Bromo-2-sulfamoylbenzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
4-Bromo-2-sulfamoylbenzoic acid is characterized by the presence of a bromine atom and a sulfamoyl group attached to a benzoic acid structure. Its molecular formula is with a molecular weight of approximately 167.09 g/mol. The unique substitution pattern contributes to its biological reactivity and interaction with various biological targets.
The biological activity of 4-Bromo-2-sulfamoylbenzoic acid can be attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl group allows for hydrogen bonding with target proteins, while the bromine atom can engage in halogen bonding, enhancing binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied as an inhibitor for enzymes such as d-amino acid oxidase, which is involved in neurotransmitter metabolism.
- Anti-inflammatory Activity : Research indicates that it may modulate inflammatory pathways, potentially through the activation of NF-κB signaling pathways .
Structure-Activity Relationships (SAR)
Studies on SAR have shown that modifications to the sulfamoyl group and bromine substitution can significantly influence the potency and selectivity of 4-Bromo-2-sulfamoylbenzoic acid against various biological targets. For example, derivatives with altered substituents have exhibited enhanced biological activities compared to the parent compound .
| Compound | Modifications | Biological Activity |
|---|---|---|
| Compound 1 | Bromine replaced with methyl | Reduced enzyme inhibition |
| Compound 2 | Sulfamoyl group altered | Increased anti-inflammatory activity |
Case Studies
Several studies have highlighted the biological potential of 4-Bromo-2-sulfamoylbenzoic acid:
- Anticonvulsant Activity : Research has shown that alkyl esters of 4-bromo-2-sulfamoylbenzoic acid exhibit anticonvulsant properties, suggesting its potential use in treating epilepsy .
- Immunomodulatory Effects : In vitro studies demonstrated that certain analogs could enhance the release of immunostimulatory cytokines in human monocytic cells, indicating their potential as immunotherapeutics .
- SGLT2 Inhibitors : As a precursor in the synthesis of SGLT2 inhibitors, 4-bromo-2-sulfamoylbenzoic acid plays a crucial role in developing therapies for diabetes management .
Q & A
Q. What are the established synthetic routes for 4-bromo-2-sulfamoylbenzoic acid, and how can purity be optimized?
The synthesis typically involves sulfonation and bromination steps. For example, Hamor and Reavlin (1967) synthesized alkyl esters of 4-bromo-2-sulfamoylbenzoic acid via sulfamoylation of 4-bromo-2-carboxybenzenesulfonyl chloride followed by esterification . Key steps include:
- Sulfonation : Use chlorosulfonic acid to introduce the sulfonyl group.
- Bromination : Employ bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
- Hydrolysis : Convert intermediates to the free acid using NaOH.
Purity Optimization : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical. Monitor reactions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. How is 4-bromo-2-sulfamoylbenzoic acid characterized structurally, and what analytical techniques are essential?
Structural confirmation requires a combination of:
- NMR : and NMR to confirm bromine and sulfamoyl group positions (e.g., NMR: δ 8.2–8.5 ppm for aromatic protons adjacent to bromine) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 294.92 for C₇H₅BrNO₄S).
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretch of sulfamoyl group) .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed during synthesis?
Regioselective bromination is critical to avoid isomers. highlights the use of directed ortho-metalation or Lewis acid catalysis (e.g., FeBr₃) to direct bromine to the para position relative to the sulfamoyl group . For example:
- Directed Metalation : Use a sulfamoyl group as a directing group to stabilize intermediates.
- Photochemical Bromination : Under UV light, NBS in CCl₄ achieves higher selectivity (yield: 75–80%) compared to thermal methods .
Troubleshooting : Monitor reaction progress via LC-MS; adjust stoichiometry (Br₂:NBS ratio) if undesired di-brominated products form.
Q. What methodologies resolve contradictions in biological activity data for sulfamoyl benzoic acid derivatives?
Scozzafava et al. (2003) observed variability in antiviral activity across sulfonamide derivatives, attributed to steric and electronic effects . To address contradictions:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace bromine with chlorine) and test against target enzymes (e.g., carbonic anhydrase isoforms).
- Molecular Docking : Use software like AutoDock to predict binding affinities and compare with experimental IC₅₀ values.
- Statistical Analysis : Apply multivariate regression to identify key structural predictors of activity (e.g., Hammett σ values for electronic effects) .
Q. How can reaction yields be improved in multi-step syntheses involving sulfamoyl intermediates?
Example from : A two-step synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid achieved 85% yield via:
Sulfonation : React 2-bromo-4-sulfobenzoic acid with thionyl chloride (5 hrs, reflux) to form the sulfonyl chloride intermediate.
Reduction : Treat with sodium sulfite and bicarbonate (pH 7–9, 6–48 hrs) to reduce the sulfonyl chloride to sulfonic acid .
Optimization Tips :
- Use excess thionyl chloride (3–4 equivalents) to drive sulfonation.
- Maintain pH >7 during reduction to prevent acid-catalyzed side reactions.
Methodological Considerations
Q. How should researchers handle stability and storage of 4-bromo-2-sulfamoylbenzoic acid?
- Stability : The compound is hygroscopic; store in desiccators (silica gel) under nitrogen.
- Decomposition Risks : Avoid prolonged exposure to light (UV degradation) and temperatures >40°C.
- Safety : Use PPE (gloves, N95 masks) due to potential skin/eye irritation (similar to 4-bromobenzoyl chloride in ) .
Q. What strategies validate crystallographic data for sulfamoyl benzoic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
